5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one
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Overview
Description
5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one is a complex organic compound that features a triazole ring, a pyridinone moiety, and a benzyl group
Scientific Research Applications
5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common synthetic route includes the acid-promoted condensation reactions between 3-aryl-4-formylsydnones and N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one include:
- 3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide
- 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-19-13(16-17-14(19)21)11-6-7-12(20)18(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKBNYNHDUNECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NNC(=S)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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